molecular formula C28H31N5O2 B12786968 Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- CAS No. 147920-10-3

Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)-

Cat. No.: B12786968
CAS No.: 147920-10-3
M. Wt: 469.6 g/mol
InChI Key: XBONUMIBPKOTKV-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and an indole group. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the piperazine ring, followed by the introduction of the pyridine and indole groups through a series of substitution and coupling reactions. Common reagents used in these steps include halogenated pyridines, indole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are carefully controlled to optimize the efficiency of each step, often involving high temperatures and pressures, as well as the use of solvents and catalysts to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to convert certain functional groups into their reduced forms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Pyridine derivatives: Molecules containing the pyridine moiety with various functional groups.

    Indole derivatives: Compounds featuring the indole structure with different substituents.

Uniqueness

What sets Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((6-(phenylmethoxy)-1H-indol-2-yl)carbonyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

147920-10-3

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

(6-phenylmethoxy-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H31N5O2/c1-20(2)30-24-9-6-12-29-27(24)32-13-15-33(16-14-32)28(34)26-17-22-10-11-23(18-25(22)31-26)35-19-21-7-4-3-5-8-21/h3-12,17-18,20,30-31H,13-16,19H2,1-2H3

InChI Key

XBONUMIBPKOTKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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